molecular formula C20H25ClN2OS B073252 Cinanserin CAS No. 1166-34-3

Cinanserin

Cat. No. B073252
CAS RN: 1166-34-3
M. Wt: 340.5 g/mol
InChI Key: RSUVYMGADVXGOU-BUHFOSPRSA-N
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Description

Cinanserin is a 5-HT 2A and 5-HT 2C receptor antagonist . It was discovered in the 1960s . The molecule is an inhibitor of the 3C-like protease of SARS-coronavirus (SARS) .


Synthesis Analysis

Cinanserin analogs have been synthesized and tested for inhibitory activities against SARS-coronavirus (CoV) 3CL protease . Four analogs show significant activities, especially compound 26 with an IC of 1.06 mM .


Molecular Structure Analysis

The molecular formula of Cinanserin is C20H24N2OS . Its average mass is 340.482 Da and its monoisotopic mass is 340.160919 Da .


Physical And Chemical Properties Analysis

Cinanserin’s physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 519.5±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 79.2±3.0 kJ/mol, flash point of 268.0±30.1 °C, and index of refraction of 1.613 .

Scientific Research Applications

1. Treatment of Mania

Cinanserin has been investigated for its effectiveness in treating mania. In a study, it produced rapid remission of the manic phase in manic-depressive psychosis in a majority of cases without significant toxicity, suggesting its potential for further clinical study in this area (Kane, 1970).

2. Cancer and Viral Infections

Research has shown that Cinanserin may be useful in treating neoplasia and viral infections. It demonstrated potential in improving survival time in rats with transplanted mammary tumors and showed activity against Friend leukemia virus splenomegaly (Regelson, 1973). Moreover, Cinanserin has been identified as an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-CoV), significantly reducing virus replication in vitro (Chen et al., 2005).

3. Central Nervous System Disorders

Cinanserin was tested for its effects on experimental spinal cord ischemia in rabbits. Several serotonin antagonists, including Cinanserin, showed potential in preventing or reducing spinal cord damage when administered before or after the onset of ischemia (Zivin & Venditto, 1984).

4. Autoimmune Diseases

Cinanserin has been studied for its effectiveness in treating autoimmune diseases. For instance, it was found to be protective against Experimental allergic encephalomyelitis (EAE), a model for human autoimmune disease and organ transplantation. Its protective effect increased when treatment was delayed until just before the onset of clinical symptoms (Babington & Wedeking, 1971).

5. Coronary Diseases

Cinanserin was evaluated for its protective effect in canine models of pacing-induced myocardial ischemia. The study found that it significantly protected the ischemic myocardium in dogs subjected to repeated episodes of ischemia (Grover et al., 1995).

6. Antidepressant and Anxiolytic Effects

A study demonstrated the synergistic antidepressant- and anxiolytic-like effects of Cinanserin along with harmaline in mice subjected to acute restraint stress. This suggests potential implications in the treatment of depression and anxiety disorders (Mosaffa et al., 2020).

Safety And Hazards

Cinanserin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUVYMGADVXGOU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54-84-2 (mono-hydrochloride)
Record name Cinanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30859588
Record name (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinanserin

CAS RN

1166-34-3, 33464-86-7
Record name Cinanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ 16167
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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